molecular formula C6H6N2OS B13830344 Acetylpyrimidinethione

Acetylpyrimidinethione

Cat. No.: B13830344
M. Wt: 154.19 g/mol
InChI Key: AEYPYFMQLZMLGX-UHFFFAOYSA-N
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Description

Acetylpyrimidinethione is a heterocyclic compound that contains a pyrimidine ring with an acetyl group and a thione group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylpyrimidinethione typically involves the reaction of pyrimidine derivatives with acetylating agents and sulfur sources. One common method is the reaction of 2-aminopyrimidine with acetic anhydride and elemental sulfur under reflux conditions. This reaction yields this compound as the main product . Another method involves the use of thiourea as a sulfur source, where 2-aminopyrimidine reacts with acetic anhydride and thiourea in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Acetylpyrimidinethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetylpyrimidinethione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetylpyrimidinethione involves its interaction with specific molecular targets and pathways. The thione group can interact with metal ions and enzymes, potentially inhibiting their activity. The acetyl group can undergo hydrolysis, releasing acetic acid, which may contribute to the compound’s biological effects. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylpyrimidinethione is unique due to the presence of both acetyl and thione groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

1-(2-sulfanylidene-1H-pyrimidin-6-yl)ethanone

InChI

InChI=1S/C6H6N2OS/c1-4(9)5-2-3-7-6(10)8-5/h2-3H,1H3,(H,7,8,10)

InChI Key

AEYPYFMQLZMLGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=NC(=S)N1

Origin of Product

United States

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